
N-(2-formyl-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-formyl-4-methyl-phenyl)-acetamide: is an organic compound with a molecular structure that includes a formyl group, a methyl group, and an acetamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(2-formyl-4-methyl-phenyl)-acetamide typically begins with 2-formyl-4-methylphenylamine.
Reaction with Acetic Anhydride: The primary amine group of 2-formyl-4-methylphenylamine reacts with acetic anhydride under mild heating conditions to form n-(2-formyl-4-methyl-phenyl)-acetamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in n-(2-formyl-4-methyl-phenyl)-acetamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of an alcohol derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(2-formyl-4-methyl-phenyl)-acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
N-(2-formylphenyl)-acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-acetamide: Lacks the formyl group, which may influence its chemical properties and applications.
N-(2-formyl-4-methylphenyl)-benzamide: Contains a benzamide group instead of an acetamide group, potentially altering its chemical behavior and uses.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
N-(2-formyl-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-10(11-8(2)13)9(5-7)6-12/h3-6H,1-2H3,(H,11,13) |
Clave InChI |
BPGLLHVAIUNNNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)
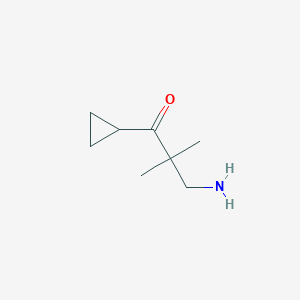

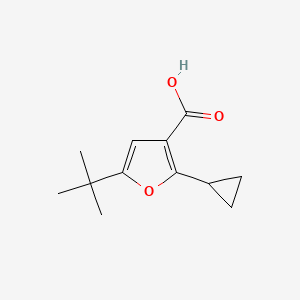
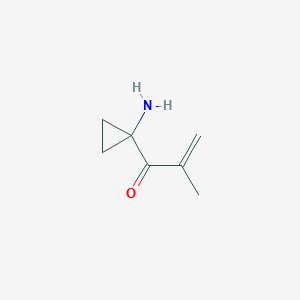
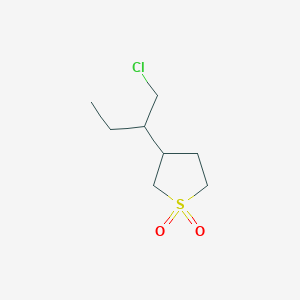
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
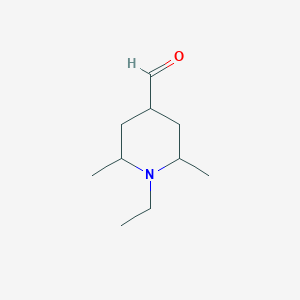
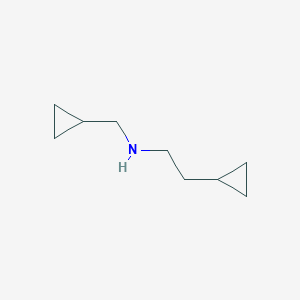
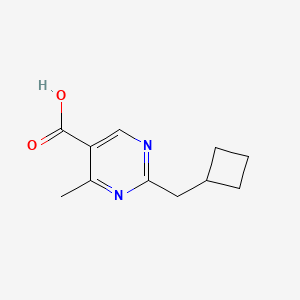
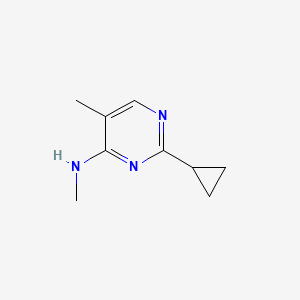
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
